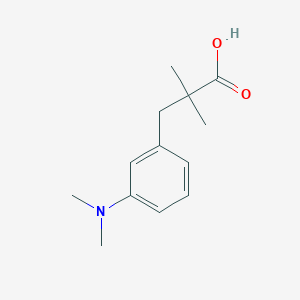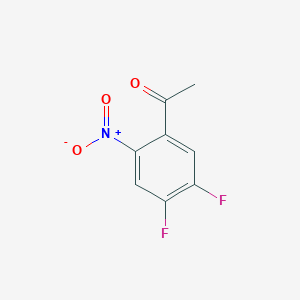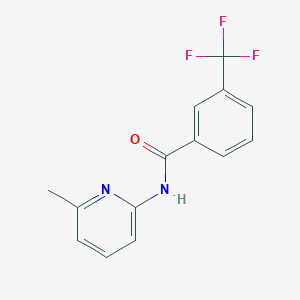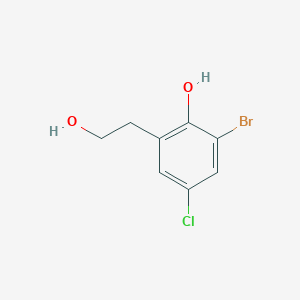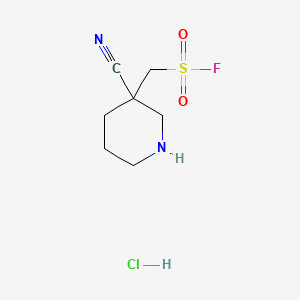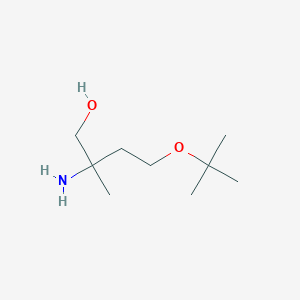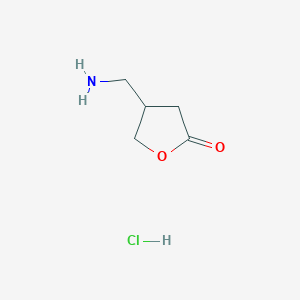
4-(Aminomethyl)oxolan-2-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)oxolan-2-one hydrochloride is a chemical compound with the molecular formula C5H9NO2·HCl. It is also known by its IUPAC name, 4-(aminomethyl)dihydro-2(3H)-furanone hydrochloride . This compound is characterized by its unique structure, which includes an aminomethyl group attached to an oxolanone ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)oxolan-2-one hydrochloride typically involves the reaction of 4-hydroxy-2-oxetanone with an amine source under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)oxolan-2-one hydrochloride may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure consistency and safety. The final product is typically isolated through crystallization and purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)oxolan-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted oxolanone derivatives .
Aplicaciones Científicas De Investigación
4-(Aminomethyl)oxolan-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)oxolan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Aminomethyl)oxolan-2-one hydrochloride include:
- 4-(Aminomethyl)dihydro-2(3H)-furanone
- 4-(Hydroxymethyl)oxolan-2-one
- 4-(Methylamino)oxolan-2-one
Uniqueness
What sets 4-(Aminomethyl)oxolan-2-one hydrochloride apart from these similar compounds is its specific aminomethyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H10ClNO2 |
|---|---|
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
4-(aminomethyl)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c6-2-4-1-5(7)8-3-4;/h4H,1-3,6H2;1H |
Clave InChI |
UPVUTEJYSADAJR-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


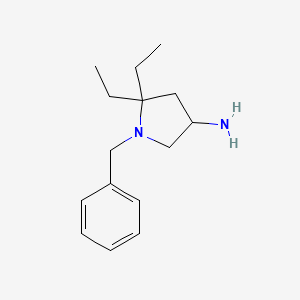
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)
![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
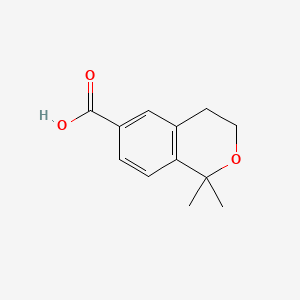
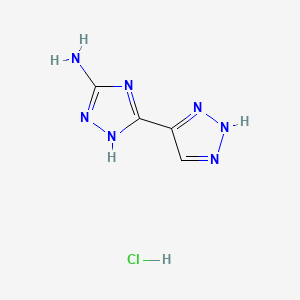
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
